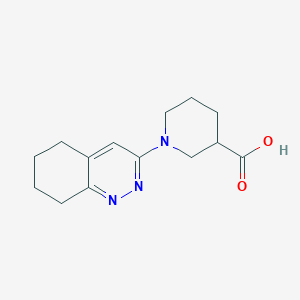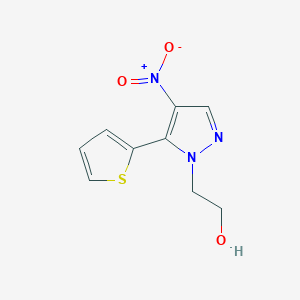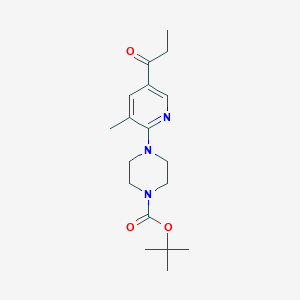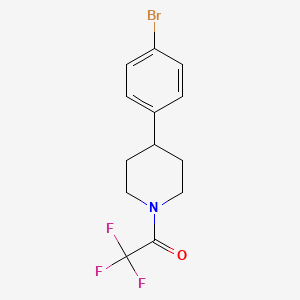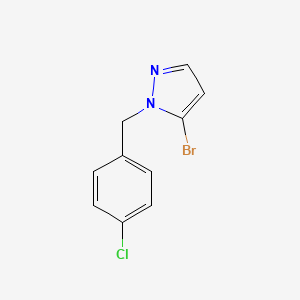
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine and a 4-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl bromide and 3,5-dibromo-1H-pyrazole.
Nucleophilic Substitution: The 4-chlorobenzyl bromide undergoes a nucleophilic substitution reaction with 3,5-dibromo-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Coupling Products: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial strains.
Pharmaceuticals: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic effects.
Industry:
Material Science:
Mecanismo De Acción
The exact mechanism of action for 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and 4-chlorobenzyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
1-(4-Chlorobenzyl)-5-bromo-1H-indole-2-carbohydrazide: Investigated for its cytotoxic effects on cancer cells.
Uniqueness: 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to indole-based compounds
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
5-bromo-1-[(4-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-1-3-9(12)4-2-8/h1-6H,7H2 |
Clave InChI |
OPEOMELMAXSUAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C(=CC=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


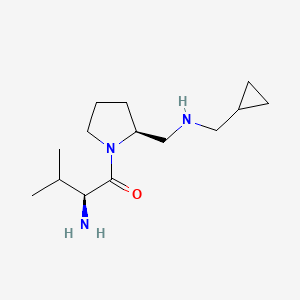

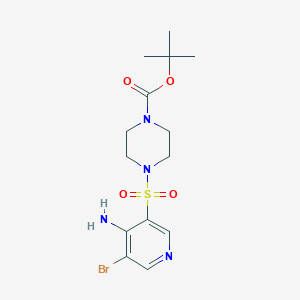
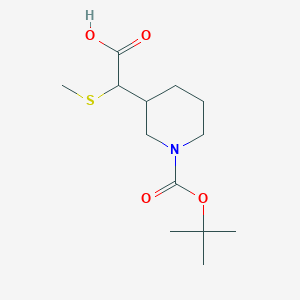
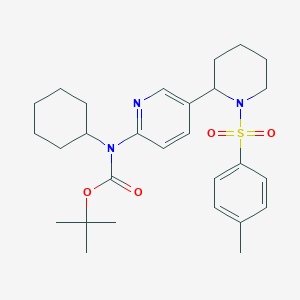

![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
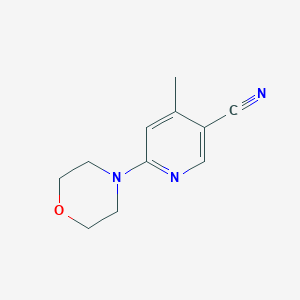
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-amine](/img/structure/B15057935.png)

